molecular formula C8H12N4O B568384 2-Amino-3-morpholin-4-ylpyrazine CAS No. 117719-16-1

2-Amino-3-morpholin-4-ylpyrazine

Cat. No. B568384
CAS RN: 117719-16-1
M. Wt: 180.211
InChI Key: NTDKLDOLZNULLH-UHFFFAOYSA-N
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Description

2-Amino-3-morpholin-4-ylpyrazine is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.74 cm/s .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Antimicrobials : Morpholine derivatives have been utilized in the synthesis of potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine, through a strategy involving bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Kumar, Sadashiva, & Rangappa, 2007).
  • Coumarin Derivatives : Morpholine-3-one substituted coumarin derivatives have been synthesized for their antibacterial potential and DNA gyrase inhibitor potential, indicating significant roles in heterocyclic chemistry due to distinct applications and abundant availability in nature (Sanghani, Koradiya, & Patel, 2019).

Biological Activity

  • Antitumor Agents : New series of azolopyrimidine derivatives incorporating morpholine moiety have shown promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, illustrating the potential of morpholine derivatives as antitumor agents (Gomha, Muhammad, Abdel‐aziz, & El-Arab, 2018).
  • Antiproliferative Activity : Morpholine derivatives have been synthesized with significant inhibitory activity against some cancer cell lines, showcasing their potential in antitumor applications (Lu et al., 2017).

Crystal Structure and Synthesis Pathways

  • Crystal Structure Analysis : Studies on the crystal structure of morpholine derivatives have provided insights into their molecular systems, aiding in the understanding of their chemical and physical properties for further applications in pharmaceuticals and materials science (Xu, Yang, Jiang, & Ke, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

3-morpholin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDKLDOLZNULLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670300
Record name 3-(Morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117719-16-1
Record name 3-(4-Morpholinyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117719-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-morpholin-4-ylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of compound 1a (10.0 g, 76.9 mmol) in morpholine (42.3 g, 486 mmol) was stirred at 120° C. overnight. The mixture was concentrated under reduced pressure. The residue was then treated with DCM (200 mL). The solids were collected by filtration and washed with Et2O. Compound 1b was obtained as a white solid (11.0 g, 74% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C8H12N4O: 181.1 (M+H). found: 181.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Yield
74%

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